molecular formula C9H9ClO B11745013 1-Chloro-2-cyclopropoxybenzene CAS No. 38380-89-1

1-Chloro-2-cyclopropoxybenzene

Cat. No.: B11745013
CAS No.: 38380-89-1
M. Wt: 168.62 g/mol
InChI Key: XYSVICBBBFDAGW-UHFFFAOYSA-N
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Description

1-Chloro-2-cyclopropoxybenzene is an organic compound with the molecular formula C9H9ClO It is characterized by a benzene ring substituted with a chlorine atom and a cyclopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-cyclopropoxybenzene can be synthesized through several methods. One common approach involves the reaction of 2-chlorophenol with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-cyclopropoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: 2-Cyclopropoxyphenol.

    Oxidation: Cyclopropoxyquinone.

    Reduction: Cyclopropylbenzene.

Scientific Research Applications

1-Chloro-2-cyclopropoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-2-cyclopropoxybenzene involves its interaction with various molecular targets. The cyclopropoxy group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

    1-Chloro-2-cyclopropylbenzene: Similar structure but lacks the oxygen atom in the cyclopropoxy group.

    2-Chlorophenol: Contains a hydroxyl group instead of the cyclopropoxy group.

    Cyclopropylbenzene: Lacks both the chlorine and oxygen atoms.

Uniqueness: 1-Chloro-2-cyclopropoxybenzene is unique due to the presence of both a chlorine atom and a cyclopropoxy group on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

CAS No.

38380-89-1

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

1-chloro-2-cyclopropyloxybenzene

InChI

InChI=1S/C9H9ClO/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6H2

InChI Key

XYSVICBBBFDAGW-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=CC=C2Cl

Origin of Product

United States

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